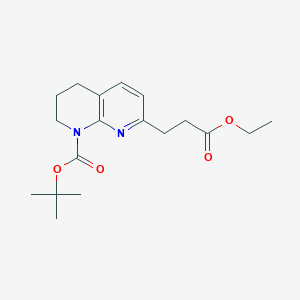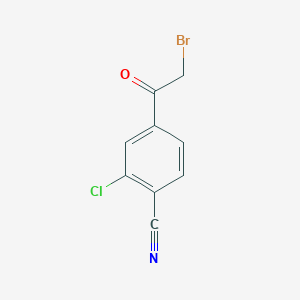
Benzonitrile, 4-(2-bromoacetyl)-2-chloro-
Übersicht
Beschreibung
Benzonitrile, 4-(2-bromoacetyl)-2-chloro-, also known as 4-Cyanophenacyl bromide, p-Bromoacetylbenzonitrile, or 4-(2-Bromoacety)-BenZonitrile, is an organic compound . It is a white to yellow crystalline powder .
Synthesis Analysis
The synthesis of 4-(2-Bromoacetyl)benzonitrile can be achieved from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate through related reactions .Molecular Structure Analysis
The molecular formula of 4-(2-Bromoacetyl)benzonitrile is C9H6BrNO . The molecular weight is 224.05 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Elucidation
Benzonitrile derivatives are used in synthesizing complex chemical structures. For example, the reaction of 4-(2-bromoacetyl)benzonitrile with 2-benzoylpyridine thiosemicarbazone produces a tridentate NNN ligand, which can form an octahedral complex with cobalt(II) (Bera et al., 2021). This complex exhibits potential anticancer activity against U937 human monocytic cells.
Antimicrobial Activity
Benzonitrile derivatives have been studied for their antimicrobial properties. The synthesis of various benzonitrile derivatives and their evaluation for antibacterial and antifungal activities have been a subject of interest (Kumar et al., 2022).
Radiochemical Applications
4-(2-bromoacetyl)benzonitrile has been used in the synthesis of radiochemically labeled compounds, such as carbon-14 and carbon-13-labeled phosphoric acid derivatives, which are important in pharmacological research (Ekhato & Rinehart, 2011).
Environmental Pollution and Microbial Degradation
Research on benzonitrile derivatives like dichlobenil, bromoxynil, and ioxynil, which are used as herbicides, highlights the significance of understanding their environmental fate and microbial degradation pathways (Holtze et al., 2008).
Eigenschaften
IUPAC Name |
4-(2-bromoacetyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXGNBWSCYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 4-(2-bromoacetyl)-2-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




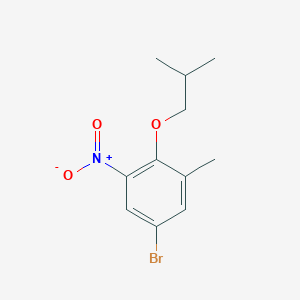
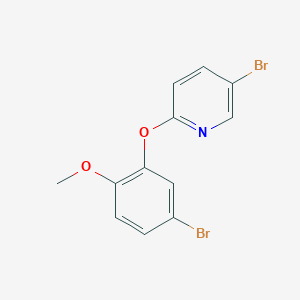
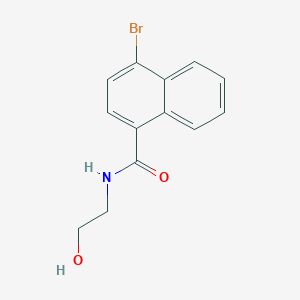
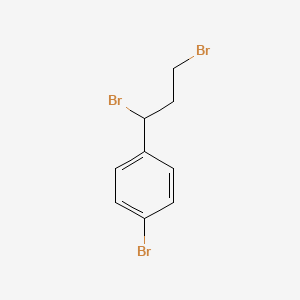
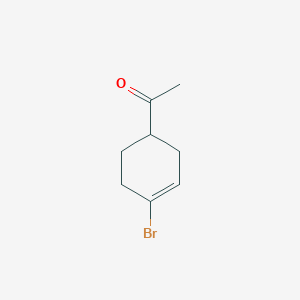


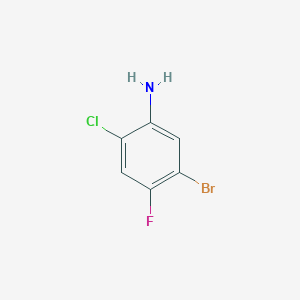
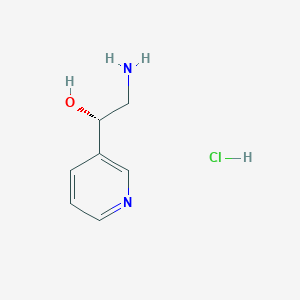
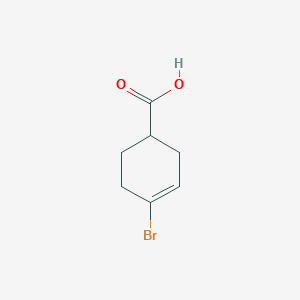

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)
